

Introduction: The Significance of Stereochemistry in Dipeptide Function

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Compound of Interest

Compound Name: *l-Leucyl-d-leucine*

Cat. No.: B1144291

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In the landscape of drug discovery and biomedical research, the chirality of bioactive molecules plays a pivotal role in determining their efficacy, stability, and mechanism of action. Non-proteinogenic amino acids, which are not among the 20 standard protein-building amino acids, offer a vast and largely untapped reservoir of chemical diversity for the design of novel therapeutics.[1][2][3] By incorporating these unique building blocks, scientists can engineer peptides with enhanced properties, such as increased resistance to enzymatic degradation and improved receptor-binding affinity.[4]

This guide focuses on **l-Leucyl-d-leucine**, a dipeptide composed of an l-leucine residue at the N-terminus and a d-leucine residue at the C-terminus. This L-D stereochemical configuration confers distinct properties compared to its L-L and D-D counterparts, making it a molecule of significant interest for researchers in immunology, oncology, and drug development. This document will provide a comprehensive overview of **l-Leucyl-d-leucine**, from its synthesis and characterization to its proposed mechanism of action and practical experimental protocols.

Physicochemical Properties

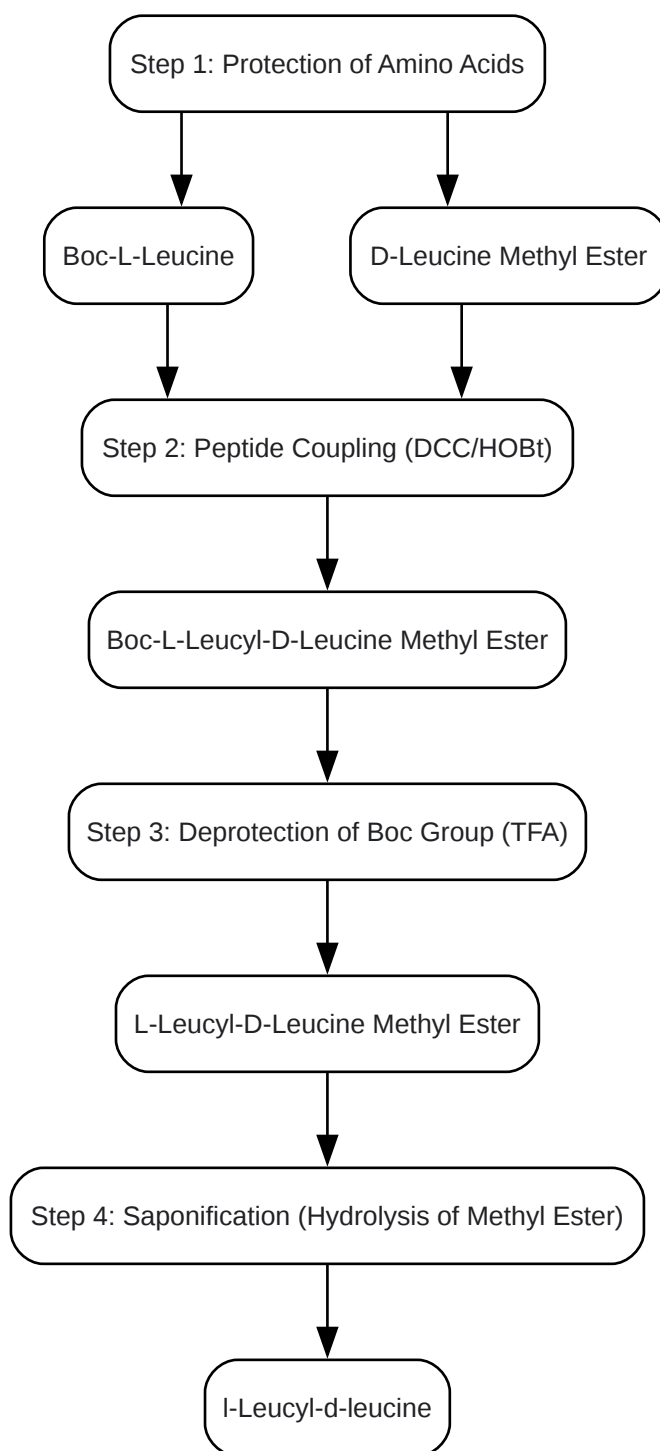
l-Leucyl-d-leucine is a dipeptide with the molecular formula $C_{12}H_{24}N_2O_3$ and a molecular weight of 244.33 g/mol.[5] Its structure consists of an l-leucine molecule linked to a d-leucine molecule via a peptide bond. The presence of the d-amino acid at the C-terminus is expected to significantly increase its resistance to degradation by common exopeptidases, which typically exhibit a strong preference for L-amino acids.[4]

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₃	[5]
Molecular Weight	244.33 g/mol	[5]
IUPAC Name	(2R)-2-[[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid	[5]
Stereochemistry	L-D	-
Appearance	White crystalline solid (predicted)	-
Solubility	Soluble in aqueous solutions (predicted)	-

Synthesis of I-Leucyl-d-leucine: A Step-by-Step Protocol

The synthesis of **I-Leucyl-d-leucine** can be achieved through a solution-phase peptide coupling strategy. This method involves the formation of a peptide bond between an N-terminally protected I-leucine and a C-terminally protected d-leucine, followed by deprotection steps.

Synthesis Workflow



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Caption: Solution-phase synthesis workflow for **L-Leucyl-d-leucine**.

Detailed Experimental Protocol

Step 1: Dipeptide Formation (Coupling)[6]

- Preparation of d-Leucine Methyl Ester: To a suspension of d-leucine in methanol, add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain d-leucine methyl ester hydrochloride.
- Coupling Reaction:
 - Dissolve Boc-L-Leucine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM).
 - In a separate flask, dissolve d-leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) at 0°C.
 - Add the Boc-L-Leucine/HOBt solution to the d-leucine methyl ester solution.
 - Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture at 0°C.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Work-up and Purification:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
 - Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to obtain **Boc-L-Leucyl-D-Leucine** methyl ester.

Step 2: Deprotection

- Boc Deprotection: Dissolve the purified **Boc-L-Leucyl-D-Leucine** methyl ester in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 1-2 hours.

Remove the solvent and excess TFA under reduced pressure to yield **L-Leucyl-D-Leucine** methyl ester.[6]

- Saponification: Dissolve the **L-Leucyl-D-Leucine** methyl ester in a mixture of methanol and 1 M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the reaction mixture with 1 M HCl and remove the methanol under reduced pressure. The aqueous solution can then be lyophilized to obtain the final product, **I-Leucyl-d-leucine**.

Characterization and Quality Control

The identity and purity of the synthesized **I-Leucyl-d-leucine** should be confirmed using a combination of analytical techniques.

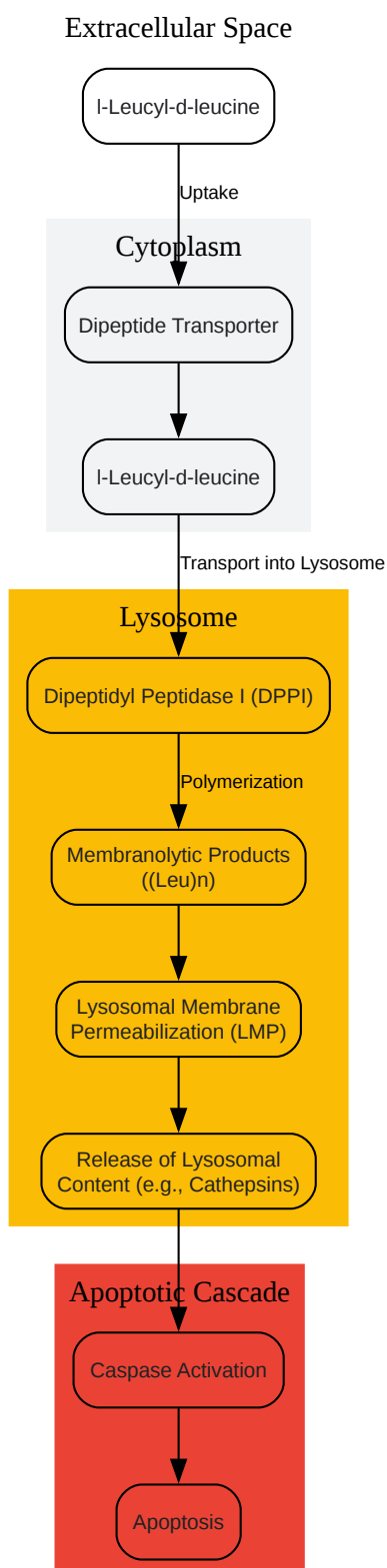
Analytical Technique	Expected Results
Mass Spectrometry (MS)	A peak corresponding to the molecular weight of I-Leucyl-d-leucine (245.18 [M+H] ⁺). Fragmentation patterns can confirm the amino acid sequence.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectra will show characteristic peaks for the leucine side chains and the peptide backbone. The diastereomeric nature may lead to distinct chemical shifts compared to the L-L or D-D isomers.[8]
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating high purity. The retention time will differ from the L-L and D-D isomers on a chiral column.

Proposed Mechanism of Action: Lysosomal Targeting and Apoptosis Induction

While direct studies on **I-Leucyl-d-leucine** are limited, a significant body of research on the closely related L-leucyl-L-leucine methyl ester (LLOMe) provides a strong foundation for a proposed mechanism of action.[9][10] The central hypothesis is that **I-Leucyl-d-leucine** acts as

a lysosomotropic agent, selectively inducing apoptosis in immune cells rich in the lysosomal enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[10]

Signaling Pathway



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Caption: Proposed mechanism of **I-Leucyl-d-leucine**-induced apoptosis.

Causality behind the proposed mechanism:

- Cellular Uptake: **I-Leucyl-d-leucine** is likely taken up by cells via a dipeptide-specific transport system.[10]
- Lysosomal Accumulation: As a lysosomotropic agent, the dipeptide accumulates within the acidic environment of lysosomes.
- Enzymatic Activation by DPPI: Inside the lysosome, Dipeptidyl Peptidase I (DPPI), a cysteine protease highly expressed in cytotoxic lymphocytes, acts on **I-Leucyl-d-leucine**. DPPI catalyzes a transpeptidation reaction, leading to the formation of membranolytic polymers of (Leucine)_n. [9][10] The L-D configuration is likely to be a substrate for DPPI, although the efficiency may differ from the L-L isomer.
- Lysosomal Membrane Permeabilization (LMP): The accumulation of these hydrophobic polymers disrupts the integrity of the lysosomal membrane, leading to Lysosomal Membrane Permeabilization (LMP).[11]
- Induction of Apoptosis: The leakage of lysosomal contents, including other cathepsins, into the cytosol triggers the downstream activation of the caspase cascade, ultimately leading to programmed cell death (apoptosis).[6][12]

Experimental Protocols for Biological Evaluation

To investigate the biological effects of **I-Leucyl-d-leucine**, a series of in vitro assays can be performed.

Cytotoxicity Assay (MTT Assay)[1][13]

This assay measures the metabolic activity of cells and is a common method to assess cell viability and cytotoxicity.

- Cell Seeding: Seed target cells (e.g., Jurkat T cells, peripheral blood mononuclear cells) in a 96-well plate at a density of 5×10^4 cells per well and incubate for 24 hours.
- Treatment: Treat the cells with a range of concentrations of **I-Leucyl-d-leucine** (e.g., 0.1 μ M to 1 mM) and incubate for 24, 48, or 72 hours. Include a vehicle control (the solvent used to

dissolve the dipeptide).

- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay[1]

This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

- **Cell Seeding and Treatment:** Follow the same procedure as for the MTT assay.
- **Sample Collection:** After the incubation period, centrifuge the plate and collect the supernatant.
- **LDH Reaction:** Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
- **Absorbance Measurement:** Incubate as recommended and measure the absorbance at the specified wavelength.
- **Data Analysis:** Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Caspase Activation Assay[8][14]

This assay detects the activation of key apoptotic enzymes, such as caspase-3 and caspase-7.

- **Cell Treatment:** Treat cells with **I-Leucyl-d-leucine** at concentrations determined to be cytotoxic from the MTT/LDH assays for a shorter duration (e.g., 4-8 hours).
- **Cell Lysis:** Lyse the cells to release the cellular contents.

- **Caspase Activity Measurement:** Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the cell lysate.
- **Fluorescence Measurement:** Measure the fluorescence generated by the cleavage of the substrate over time using a fluorometer.
- **Data Analysis:** Quantify the caspase activity relative to an untreated control.

Conclusion and Future Directions

L-Leucyl-d-leucine represents a promising non-proteinogenic amino acid derivative with potential applications in modulating immune responses and as a lead compound in drug development. Its unique L-D stereochemistry is predicted to confer enhanced stability against enzymatic degradation, a desirable property for therapeutic peptides. The proposed mechanism of action, involving lysosomal targeting and DPPI-mediated apoptosis, provides a clear rationale for its selective cytotoxicity towards specific cell types.

Future research should focus on a direct comparative analysis of the biological activities of all four stereoisomers of leucyl-leucine (L-L, L-D, D-L, and D-D) to fully elucidate the impact of stereochemistry on cellular uptake, enzymatic processing, and cytotoxic efficacy. Furthermore, *in vivo* studies are warranted to evaluate the therapeutic potential of **L-Leucyl-d-leucine** in relevant disease models. The in-depth understanding of this and other L-D dipeptides will undoubtedly pave the way for the rational design of novel and more effective peptide-based therapeutics.

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